molecular formula C34H59NO14 B15294797 2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

Cat. No.: B15294797
M. Wt: 739.58 g/mol
InChI Key: CPCRJSQNWHCGOP-MCPOFHLCSA-N
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Description

The compound “2-2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethylbutanedioic acid” is a complex organic molecule with multiple functional groups It is characterized by its intricate structure, which includes amino, hydroxyl, and carboxyl groups, as well as isotopically labeled carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the process starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common techniques include:

    Condensation Reactions: To form the core structure.

    Hydroxylation: To introduce hydroxyl groups.

    Amination: To add amino groups.

    Carboxylation: To incorporate carboxyl groups.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Multi-step Synthesis: Using automated synthesizers.

    Purification Techniques: Such as chromatography and crystallization.

    Quality Control: Ensuring the isotopic labeling is precise and consistent.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids or bases to facilitate substitution reactions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in organic synthesis.

    Isotopic Labeling: For tracing reaction pathways and mechanisms.

Biology

    Biochemical Studies: Investigating enzyme interactions and metabolic pathways.

    Drug Development: Potential use as a precursor or active ingredient in pharmaceuticals.

Medicine

    Diagnostic Tools: Isotopically labeled compounds for imaging and diagnostics.

    Therapeutics: Exploring its potential as a therapeutic agent.

Industry

    Material Science: Development of new materials with unique properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The mechanism involves:

    Binding to Enzymes: Modulating their activity.

    Pathway Involvement: Participating in metabolic or signaling pathways.

    Isotopic Effects: Providing insights into reaction mechanisms through isotopic labeling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)butanoyloxy]-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
  • 2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)butanoyloxy]-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]pentanedioic acid

Uniqueness

This compound is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. Its complex structure also provides multiple sites for chemical modification, making it versatile for various applications.

Properties

Molecular Formula

C34H59NO14

Molecular Weight

739.58 g/mol

IUPAC Name

2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

InChI

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22+,23?,24?,25+,26-,27-,32-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1

InChI Key

CPCRJSQNWHCGOP-MCPOFHLCSA-N

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13C@H]([13CH3])[13C@H]([13C@@H]([13CH2][13C@H]([13CH3])[13CH2][13C@H]([13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@H]([13C@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O

Canonical SMILES

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Origin of Product

United States

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